molecular formula C9H8O4S B6239021 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid CAS No. 1533432-75-5

1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid

Cat. No.: B6239021
CAS No.: 1533432-75-5
M. Wt: 212.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with an oxidizing agent to form the benzothiophene ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler analog without the carboxylic acid group.

    Thiophene-2-carboxylic acid: Similar structure but with the carboxyl group at a different position.

    Benzofuran-4-carboxylic acid: Contains an oxygen atom instead of sulfur in the heterocyclic ring.

Uniqueness

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is unique due to the presence of both the thiophene ring and the carboxylic acid group, which confer distinct chemical and biological properties.

Properties

CAS No.

1533432-75-5

Molecular Formula

C9H8O4S

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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